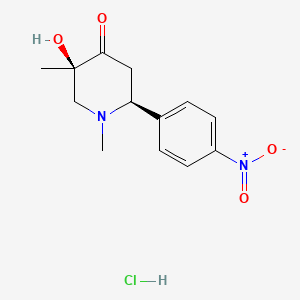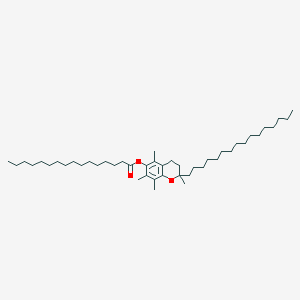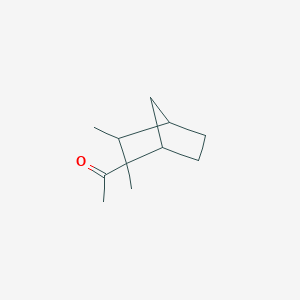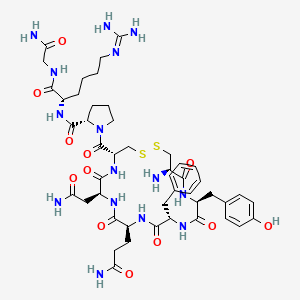
Arginine vasopressin, homo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine vasopressin, homo- is a peptide hormone primarily produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in regulating water balance, blood pressure, and social behaviors. This hormone is also known for its vasoconstrictive properties, which help maintain blood pressure during states of shock .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin, homo- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of arginine vasopressin, homo- typically involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding arginine vasopressin is inserted into a suitable expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the hormone.
Purification: The hormone is extracted and purified using chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Arginine vasopressin, homo- undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid substitution is achieved using specific reagents during peptide synthesis
Major Products:
Oxidized Peptide: Formation of disulfide bonds.
Reduced Peptide: Free thiol groups.
Analog Peptides: Peptides with substituted amino acids
Applications De Recherche Scientifique
Arginine vasopressin, homo- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behaviors, stress response, and memory.
Medicine: Used in the treatment of diabetes insipidus and vasodilatory shock. .
Industry: Utilized in the production of synthetic analogs for therapeutic use
Mécanisme D'action
Arginine vasopressin, homo- exerts its effects through binding to specific receptors in the body:
V1 Receptors: Located on vascular smooth muscle cells, leading to vasoconstriction.
V2 Receptors: Found in the kidneys, promoting water reabsorption and increasing blood volume.
V3 Receptors: Present in the pituitary gland, influencing the release of adrenocorticotropic hormone (ACTH)
The hormone activates these receptors, triggering intracellular signaling pathways that result in its physiological effects .
Comparaison Avec Des Composés Similaires
Arginine vasopressin, homo- is similar to other peptide hormones such as:
Oxytocin: Shares a similar structure but differs in its effects on social bonding and uterine contractions.
Desmopressin: A synthetic analog with enhanced antidiuretic properties and reduced vasoconstrictive effects.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties in treating variceal bleeding
Uniqueness: Arginine vasopressin, homo- is unique due to its multifunctional role in regulating water balance, blood pressure, and social behaviors. Its ability to act on multiple receptor types and influence various physiological processes sets it apart from other similar compounds .
Propriétés
Numéro CAS |
52570-14-6 |
|---|---|
Formule moléculaire |
C47H67N15O12S2 |
Poids moléculaire |
1098.3 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-(diaminomethylideneamino)-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N15O12S2/c48-28-23-75-76-24-34(46(74)62-18-6-10-35(62)45(73)57-29(40(68)55-22-38(51)66)9-4-5-17-54-47(52)53)61-44(72)33(21-37(50)65)60-41(69)30(15-16-36(49)64)56-42(70)32(19-25-7-2-1-3-8-25)59-43(71)31(58-39(28)67)20-26-11-13-27(63)14-12-26/h1-3,7-8,11-14,28-35,63H,4-6,9-10,15-24,48H2,(H2,49,64)(H2,50,65)(H2,51,66)(H,55,68)(H,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,69)(H,61,72)(H4,52,53,54)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
VAMXMOCLVRELHY-DZCXQCEKSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN=C(N)N)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


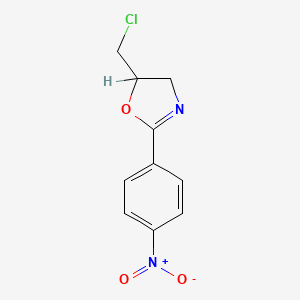
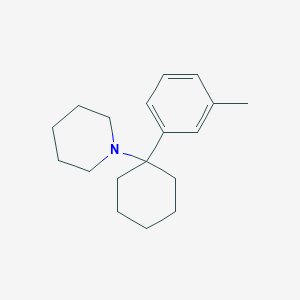
![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
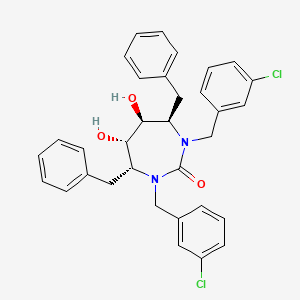
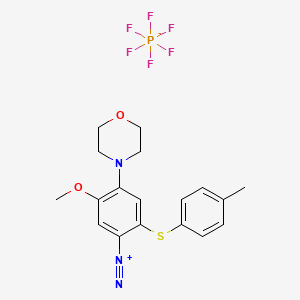
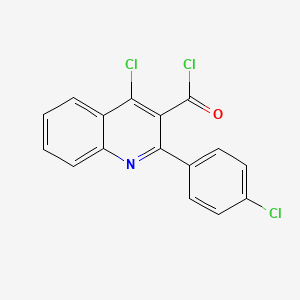
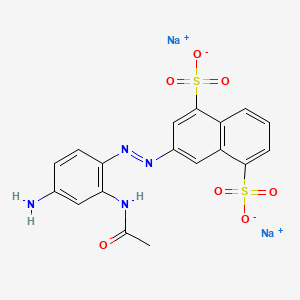
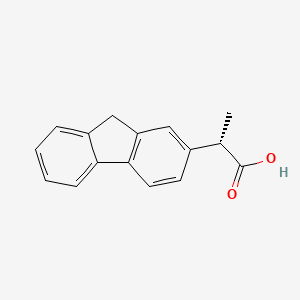
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
